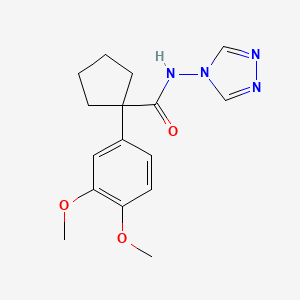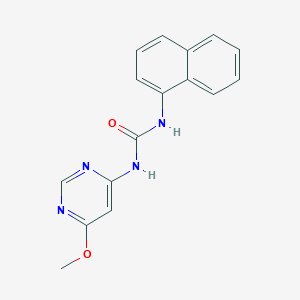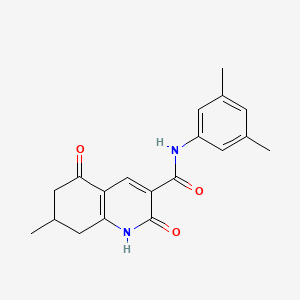
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile, also known as MPN, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPN is a highly conjugated molecule that exhibits unique optical properties, making it an attractive candidate for use in fluorescence imaging and other analytical techniques.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the molecule with specific targets in biological systems. This compound has been shown to bind to proteins and other biomolecules, altering their function and leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In some cases, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In other cases, it has been shown to modulate the activity of enzymes and other proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile in lab experiments is its unique optical properties, which make it an attractive candidate for use in fluorescence imaging and other analytical techniques. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of new fluorescent probes and sensors based on the this compound scaffold. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Synthesemethoden
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile involves the reaction of 2-naphthylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography, yielding a high-purity sample of this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile has been used in a variety of scientific research applications due to its unique optical properties. It has been used as a fluorescent probe for imaging of biological systems, such as living cells and tissues. This compound has also been used as a sensor for detecting metal ions, such as copper and zinc.
Eigenschaften
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-20-10-4-7-18(20)12-17(13-19)16-9-8-14-5-2-3-6-15(14)11-16/h2-12H,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPWDYTRXWXGC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)


![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
